molecular formula C19H18O4 B129945 Anolignan A CAS No. 158081-97-1

Anolignan A

Número de catálogo: B129945
Número CAS: 158081-97-1
Peso molecular: 310.3 g/mol
Clave InChI: HFSAUGRJONZEDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anolignan A is a lignan that consists of buta-1,3-diene substituted by a 2,4-dihydroxybenzyl group at position 2 and a 1,3-benzodioxol-5-ylmethyl group at position 3. It is isolated from the ground stems of Anogeissus acuminata and exhibits anti-HIV activity by inhibiting HIV-1 reverse transcriptase enzyme. It has a role as a metabolite and a HIV-1 reverse transcriptase inhibitor. It is a lignan, a member of benzodioxoles and a member of resorcinols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Anolignan A is characterized by its unique chemical structure which contributes to its biological activity. It is classified as a lignan, a type of polyphenolic compound known for various health benefits. The molecular formula for this compound is C18H18O2C_{18}H_{18}O_2, and it has been shown to exhibit significant pharmacological properties.

Anticancer Activity

Inhibition of Cancer Cell Growth

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer. Research utilizing in silico molecular docking techniques has demonstrated that this compound can act as an inhibitor of estrogen receptor alpha (ER-α), a key player in the proliferation of certain breast cancer cells.

  • Molecular Docking Results :
    • This compound exhibited a favorable binding affinity to ER-α with a docking score indicating strong interaction (-8.004 kcal/mol) .
CompoundDocking Score (kcal/mol)Potential Application
This compound-8.004Inhibitor of ER-α in breast cancer
Gallic Acid-6.500Antioxidant
Termilignan-7.200Potential anticancer agent

This suggests that this compound could be developed into a therapeutic agent for breast cancer treatment, especially for patients with ER-α positive tumors.

Antiviral Activity

HIV-1 Reverse Transcriptase Inhibition

This compound has also been investigated for its antiviral properties, particularly its ability to inhibit HIV-1 reverse transcriptase. This enzyme is critical for the replication of the HIV virus, making it a prime target for antiretroviral therapies.

  • Case Study Findings :
    • In vitro studies have shown that this compound effectively inhibits the activity of HIV-1 reverse transcriptase, contributing to its classification as a potential candidate for HIV treatment .

Pharmacological Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

  • Antioxidant Activity : As a phenolic compound, this compound possesses antioxidant properties that can mitigate oxidative stress in cells.
  • Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells, thereby reducing tumor growth.
  • Modulation of Signaling Pathways : It may interfere with various signaling pathways involved in cell proliferation and survival.

Future Research Directions

While current findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound:

  • In vitro and In vivo Studies : Additional laboratory and animal studies are required to confirm the efficacy and safety of this compound as a therapeutic agent.
  • Clinical Trials : Future clinical trials will be crucial to assess its effectiveness in human subjects and determine optimal dosing regimens.

Propiedades

Número CAS

158081-97-1

Fórmula molecular

C19H18O4

Peso molecular

310.3 g/mol

Nombre IUPAC

4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]benzene-1,3-diol

InChI

InChI=1S/C19H18O4/c1-12(7-14-3-6-18-19(9-14)23-11-22-18)13(2)8-15-4-5-16(20)10-17(15)21/h3-6,9-10,20-21H,1-2,7-8,11H2

Clave InChI

HFSAUGRJONZEDN-UHFFFAOYSA-N

SMILES

C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O

SMILES canónico

C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O

Key on ui other cas no.

158081-97-1

Sinónimos

2-(2',4'-dihydroxybenzyl)-3-(3'',4''-methylenedioxybenzyl)-1,3-butadiene
anolignan A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anolignan A
Reactant of Route 2
Reactant of Route 2
Anolignan A
Reactant of Route 3
Anolignan A
Reactant of Route 4
Anolignan A
Reactant of Route 5
Anolignan A
Reactant of Route 6
Anolignan A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.